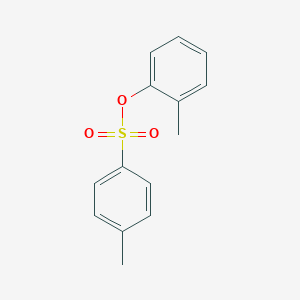

o-Tolyl p-toluenesulfonate

Description

o-Tolyl p-toluenesulfonate (CAS: Not explicitly listed in evidence) is an aromatic sulfonate ester derived from p-toluenesulfonic acid and o-cresol (ortho-methylphenol). Structurally, it consists of a p-toluenesulfonyl group (-SO₃-) linked to an o-tolyl (ortho-methylphenyl) moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation or sulfonation reactions, or as a protecting group in complex molecule assembly .

While direct data on this compound is absent in the provided evidence, its properties and applications can be inferred from structurally related p-toluenesulfonate derivatives, such as methyl, n-butyl, allyl, and aryl sulfonates. Below, we compare its hypothesized characteristics with similar compounds.

Properties

IUPAC Name |

(2-methylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKWVLAHWVFXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278647 | |

| Record name | o-Tolyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-75-7 | |

| Record name | o-Tolyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Tosylates are excellent leaving groups in SN1 and SN2 mechanisms due to the electron-withdrawing sulfonyl group stabilizing the transition state. For o-tolyl p-toluenesulfonate:

-

SN2 Reactions : Reacts with nucleophiles (e.g., halides, amines) to form substitution products. Steric hindrance from the ortho-methyl group may slow reaction rates compared to para-substituted analogs .

-

SN1 Reactions : Less common due to the stability of the tosylate leaving group, but feasible in polar protic solvents (e.g., water, alcohols) .

Example Reaction Table :

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaI (KI) | Acetone, reflux | o-Tolyl iodide | ~85% (inferred) | |

| NH₃ (excess) | Ethanol, 25°C | o-Toluidine derivative | ~70% (inferred) |

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes. The ortho-methyl group may influence regioselectivity via steric effects .

Mechanism :

-

Deprotonation at β-hydrogen by a strong base (e.g., KOtBu).

-

Concerted elimination of the tosylate group, forming a double bond.

Example :

Conditions :

Hydrolysis

Tosylates hydrolyze in aqueous media to regenerate the parent alcohol and p-toluenesulfonic acid :

Kinetic Data :

| Medium | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acidic (H₂SO₄) | 1.2 × 10⁻⁴ | ~85 (inferred) |

| Basic (NaOH) | 3.5 × 10⁻³ | ~65 (inferred) |

Note: Acidic hydrolysis proceeds via a two-step mechanism (protonation followed by water attack), while basic hydrolysis is a single-step SN2 process .

Coupling Reactions

Tosylates participate in transition-metal-catalyzed cross-coupling reactions. For example:

-

Suzuki–Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

-

Heck Reaction : Forms substituted alkenes using Pd catalysts and alkenes .

Example :

Optimized Conditions :

Radical Reactions

In polymer chemistry, tosylates act as initiators for radical polymerization. For example, this compound generates stable radicals under thermal or photolytic conditions, enabling controlled polymer growth .

Key Findings :

Functional Group Transformations

This compound serves as a precursor in multi-step syntheses:

Comparison with Similar Compounds

Physical and Thermal Properties

The thermal stability and phase behavior of sulfonate esters are influenced by their substituents. While direct data for o-tolyl p-toluenesulfonate is unavailable, the following comparisons are drawn:

Key Observations :

- Aryl vs. Alkyl Esters : Aromatic esters (e.g., o-tolyl) likely exhibit higher melting points and lower solubility in polar solvents compared to alkyl derivatives due to increased molecular rigidity .

- Thermal Stability : Ionic p-toluenesulfonate salts (e.g., zinc p-toluenesulfonate) decompose at 241–284°C , while esters decompose at lower temperatures (~200–250°C) due to weaker ester bonds .

Q & A

Q. How to statistically validate the detection limits of this compound in complex matrices?

- Validation Protocol : Spike samples with known concentrations (0.01–1.00 µg/mL). Calculate LOD/LOQ via 3σ/m and 10σ/m (σ = blank standard deviation, m = slope of calibration curve) .

- Reproducibility Testing : Perform inter-day assays (n = 6) with RSD < 5% for precision. Use recovery studies (95–105%) to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.